2,5-Divinylbenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(ethenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJHSWQLRWWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1N)C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Divinylbenzene 1,4 Diamine
Established Synthetic Routes and Precursors
The established synthesis of 2,5-Divinylbenzene-1,4-diamine typically commences from a pre-functionalized benzene (B151609) ring, most commonly a di-halogenated p-phenylenediamine (B122844) derivative. The core challenge lies in the selective and efficient introduction of the two vinyl groups onto the aromatic scaffold.
Amination Reactions in Synthesis of Diamine Moieties
While the direct synthesis of this compound often starts from precursors already containing the amino groups, the formation of the core aromatic diamine scaffold is a fundamental step in organic chemistry. General methods for producing primary aromatic amines that could be applied to its precursors include:
Reductive Amination : This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent. libretexts.org An imine intermediate is formed, which is then reduced to an amine. libretexts.org For aromatic diamines, a suitable diketone or dialdehyde (B1249045) precursor would be required.
SN2 Reactions : Alkylation of ammonia with an appropriate alkyl halide is a classic method for amine synthesis, though it can lead to overalkylation. libretexts.org For primary amines, alternative approaches like the Gabriel synthesis are often preferred to avoid this. libretexts.org The Gabriel synthesis utilizes a phthalimide (B116566) alkylation followed by hydrolysis to cleanly produce a primary amine. libretexts.org
In practice, the synthesis of the target compound typically circumvents these steps by using commercially available or readily synthesized precursors like 2,5-dibromobenzene-1,4-diamine (B1592324).
Vinyl Group Introduction Strategies
The introduction of vinyl groups onto the 1,4-diamine benzene ring is the key transformation. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, where a halogenated precursor is reacted with a vinylating agent.
Reaction with Grignard Reagents : A frequently cited method involves the reaction of 2,5-dibromobenzene-1,4-diamine with a vinyl Grignard reagent, such as vinyl magnesium bromide. This reaction requires a palladium catalyst to facilitate the carbon-carbon bond formation.
Suzuki-Miyaura Coupling : An alternative and powerful strategy is the Suzuki-Miyaura coupling. This method employs vinylboronic acid derivatives as the source of the vinyl group, which couple with the di-halogenated diamine precursor in the presence of a palladium catalyst and a base.
Coupling Reactions for Aromatic Diamine Scaffolds
The construction of the final this compound molecule hinges on the success of the cross-coupling reaction. These reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling : This is the most prevalent approach for synthesizing the target molecule. The mechanism involves a catalytic cycle where the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄) undergoes oxidative addition with the aryl halide (e.g., 2,5-dibromobenzene-1,4-diamine), followed by transmetalation with the organometallic vinylating agent (like vinyl magnesium bromide or a vinylboronic acid) and subsequent reductive elimination to yield the final product and regenerate the catalyst. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the catalyst and reagents.
The following table summarizes the established synthetic routes.
Table 1: Established Synthetic Routes for this compound
| Precursor | Coupling Partner | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| 2,5-Dibromobenzene-1,4-diamine | Vinyl magnesium bromide | Palladium catalyst | Grignard Cross-Coupling | |
| 2,5-Dihalobenzene-1,4-diamine | Vinylboronic acid derivative | Pd(PPh₃)₄ | Suzuki-Miyaura Coupling |
Novel and Green Synthesis Approaches
While specific "green" syntheses for this compound are not extensively documented, principles of green chemistry can be applied to existing methods. The focus of green chemistry is to reduce waste, use less toxic materials, and improve energy efficiency. eijppr.commdpi.com
Heterogeneous and Recyclable Catalysts : A key area for green innovation is the replacement of homogeneous palladium catalysts with heterogeneous or supported versions. researchgate.netsci-hub.se For instance, immobilizing the palladium catalyst on a solid support like an organic polymer or silica (B1680970) could facilitate easier separation from the reaction mixture, allowing the catalyst to be recycled and minimizing metal contamination in the final product. sci-hub.segoogle.com
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically shorten reaction times compared to conventional heating. eijppr.comresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and could potentially accelerate the coupling reactions used to produce this compound, leading to energy savings. eijppr.commdpi.com
Solvent-Free or Aqueous Conditions : Exploring solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. mdpi.comsci-hub.se For example, one-pot multicomponent reactions for synthesizing piperidines have been successfully carried out in water at room temperature using surfactants. mdpi.com Applying similar principles to the synthesis of the diamine target could significantly reduce the use of volatile organic solvents.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters.
Temperature and Atmosphere : For the established palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere using nitrogen or argon is crucial to prevent oxidative side reactions. The reaction is typically heated to temperatures in the range of 80-100°C to ensure the reaction proceeds to completion.
Catalyst, Reagent, and Solvent Selection : The choice of catalyst, the ratio of reactants, and the solvent all play a significant role. Studies on related coupling reactions show that screening different catalysts and ligands can lead to improved yields. frontiersin.org The concentration of reactants is also a key variable; for example, in some β-azidation reactions, increasing the concentration from 2 M to 5 M significantly improved product conversion. acs.org
Industrial Scale-Up : For larger-scale industrial production, optimizing for efficiency and throughput is paramount. This can involve transitioning from traditional batch processing to continuous flow reactors. Flow chemistry offers benefits such as better temperature control, improved safety, and more consistent product quality. The use of more efficient and robust catalysts is also a key consideration for industrial applications to increase yield and reduce production costs.
The table below illustrates the optimization of conditions for a representative reaction.
Table 2: Example of Reaction Condition Optimization for a Catalyzed Reaction
| Entry | Catalyst | Reaction Medium | Concentration (M) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | POLITAG-M-F | Solvent-Free | – | 8 | 31 |
| 2 | POLITAG-M-F | CH₃CN | 2 | 2.5 | 50 |
| 3 | POLITAG-M-F | CH₃CN:H₂O | 2 | 2.5 | 84 |
| 4 | POLITAG-M-F | CH₃CN:H₂O | 4 | 2.5 | 91 |
| 5 | POLITAG-M-F | CH₃CN:H₂O | 5 | 2.5 | 97 |
Data adapted from a representative β-azidation reaction to illustrate optimization principles. acs.org
Advanced Spectroscopic and Structural Characterization of 2,5 Divinylbenzene 1,4 Diamine and Its Polymeric Constructs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2,5-Divinylbenzene-1,4-diamine, providing insights into the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the various types of protons present in the this compound molecule. The spectrum provides characteristic signals for the vinyl and aromatic protons, as well as the amine protons.
In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the vinyl protons exhibit resonances in the range of δ 5.2–5.8 ppm. The aromatic protons appear in the region of δ 6.8–7.2 ppm. The protons of the amine (NH₂) groups can be observed as a broad signal, and their chemical shift is sensitive to factors like concentration and temperature. msu.edu For instance, in some polyamides containing amine functionalities, the NH₂ protons have been observed as a broad peak between δ 5.75–5.97 ppm. researchgate.net
| Proton Type | Chemical Shift (ppm) | Reference |
|---|---|---|
| Vinyl Protons | 5.2–5.8 | |
| Aromatic Protons | 6.8–7.2 | |
| Amine Protons (NH₂) | Variable (e.g., 5.75–5.97) | researchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the molecular structure. The chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. libretexts.org
For this compound, the carbons of the vinyl groups and the aromatic ring will have characteristic chemical shifts. Generally, carbons in a carbon-carbon double bond of an alkene appear in the range of 120-160 ppm, while aromatic carbons are observed between 125-170 ppm. oregonstate.edu The presence of the electron-donating amine groups will influence the chemical shifts of the aromatic carbons to which they are attached. In polymeric structures derived from similar diamines, the carbon signals can be used to confirm the successful incorporation of the monomer into the polymer chain. researchgate.netresearchgate.net
| Carbon Type | Expected Chemical Shift (ppm) | Reference |
|---|---|---|
| Alkene (=C-H) | 120–160 | oregonstate.edu |
| Aromatic (Ph-H) | 125–170 | oregonstate.edu |
| Carbon attached to Amine (C-N) | Variable, influenced by aromatic system | researchgate.net |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular weight of this compound is 160.22 g/mol . taskcm.com
In a mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of approximately 160. The fragmentation of the molecular ion provides valuable structural information. For aromatic compounds, common fragmentation pathways involve the loss of small, stable molecules or radicals. For example, in a related compound, 1,4-dimethylbenzene, a significant fragment is observed at m/z 91, corresponding to the loss of a methyl group. docbrown.info Similarly, for this compound, fragmentation could involve the loss of vinyl groups or parts of the aromatic ring system. The fragmentation of polyamine structures is often dominated by the diaminobutane moiety, leading to characteristic MS/MS spectra. uzh.ch
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its polymers.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorption peaks include:
N-H stretching: Around 3350 cm⁻¹ for the amine groups.
C=C stretching: Approximately 1620 cm⁻¹ for the vinyl groups.
Aromatic C=C stretching: Typically observed in the 1400-1600 cm⁻¹ region.
C-N stretching: Usually found in the 1250-1350 cm⁻¹ range for aromatic amines.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Aromatic and C=C double bonds often produce strong Raman signals. acs.org In studies of related divinylbenzene (B73037) copolymers, characteristic peaks have been observed in the Raman spectra. researchgate.net For instance, the analysis of imine-based networks using Raman spectroscopy has shown characteristic signals for aromatic moieties and imines in the regions of 1100–1250 cm⁻¹ and 1500–1700 cm⁻¹. acs.org
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | IR | ~3350 | |
| C=C Stretch (Vinyl) | IR | ~1620 | |
| Aromatic C=C Stretch | IR/Raman | 1400–1600 | docbrown.info |
| C-N Stretch (Aromatic Amine) | IR | 1250–1350 | docbrown.info |
X-ray Diffraction Techniques for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths and angles.
Single Crystal X-ray Diffraction
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity and phase purity of polymeric materials derived from this compound, particularly in the context of Covalent Organic Frameworks (COFs). The resulting diffraction patterns provide insights into the long-range order and periodic structures within the material.
In the study of COFs synthesized through the condensation of monomers like this compound, PXRD patterns are crucial for confirming the formation of a crystalline framework. For instance, in the synthesis of specific COFs, experimental PXRD patterns are often compared with theoretical simulations to validate the proposed crystal structure. A good match between the experimental and simulated patterns, such as for an eclipsed AA stacking structure, indicates high phase purity and successful synthesis of the desired crystalline material. acs.org
The positions of the diffraction peaks in a PXRD pattern are indicative of the crystal lattice parameters. For example, a COF exhibited peaks at 2θ angles of 2.73°, 4.63°, 5.41°, 6.97°, and 9.33°, which were indexed to the (100), (110), (200), (210), and (310) reflections, respectively. acs.org Such indexing allows for the determination of the unit cell parameters. For one such COF, the refined unit cell parameters were determined as a = 36.46 Å, b = 38.87 Å, c = 3.52 Å, α = β = 90°, and γ = 114.75°. acs.org The sharpness and intensity of the peaks provide information about the degree of crystallinity and the crystallite size. Broad peaks can suggest smaller crystallite sizes or a less ordered structure.
Furthermore, PXRD is instrumental in verifying the retention of crystallinity after post-synthetic modifications. For example, when a COF undergoes a process like amidoximation, PXRD analysis can confirm that the crystalline integrity of the framework is maintained. acs.org Similarly, the introduction of functional units, such as Ru-bipyridine, into the COF structure can be monitored with PXRD to ensure the material remains isostructural with the parent framework. acs.org The stability of the crystalline structure under various conditions, such as heating, can also be assessed by acquiring PXRD patterns after thermal treatment. nih.gov
Table 1: Representative PXRD Data for a Covalent Organic Framework
| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) |
| 2.73 | 32.34 | (100) |
| 4.63 | 19.07 | (110) |
| 5.41 | 16.32 | (200) |
| 6.97 | 12.67 | (210) |
| 9.33 | 9.47 | (310) |
| ~26.82 | ~3.32 | (001) |
Note: This table is a representative example based on reported data for similar COF structures and may not correspond to a single specific material. acs.orgsemanticscholar.org
Microscopic Techniques for Morphological and Surface Characterization
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of polymeric constructs derived from this compound. This technique provides detailed, high-resolution images of the material's surface topography, particle shape, and size distribution.
For polymers synthesized from divinylbenzene, SEM analysis can reveal a variety of morphologies depending on the polymerization conditions. For instance, suspension polymerization can produce microspheres, and SEM images can confirm their size and shape. aaqr.org In one study, divinylbenzene-based resins were observed to be composed of microspheres with diameters ranging from 100 to 150 µm. aaqr.org SEM can also be used to assess changes in morphology after chemical modifications, such as sulfonation, where it was shown that the treatment did not alter the particle size or shape. aaqr.org
In the context of porous polymers and polyHIPE (high internal phase emulsion) monoliths, SEM is crucial for characterizing the interconnected porous structure. rsc.org It can reveal details about the pore openings and surface texture. rsc.org For example, a polyHIPE monolith prepared with a 90% volume ratio of aqueous phase showed pore openings of 8–12 μm at its surface. rsc.org The morphology of porous polymers can be controlled by reaction conditions like monomer concentration and temperature, leading to structures with connected spheres or co-continuous monoliths, all of which are observable with SEM. mdpi.com
Table 2: Morphological Features of Divinylbenzene-Based Polymers Observed by SEM
| Polymer Type | Morphological Description | Size Range |
| Divinylbenzene Resin | Microspheres | 100–150 µm in diameter |
| PolyHIPE Monolith | Interconnected porous structure with surface pore openings | 8–12 µm |
| Porous Polymer | Connected spheres | 1.4–5.0 µm in diameter |
| Porous Polymer | Connected holes | 2.3–21.0 µm in diameter |
Note: This table compiles representative data from various studies on divinylbenzene-based polymers. aaqr.orgrsc.orgmdpi.com
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is employed to investigate the internal structure, particle size, and morphology of materials derived from this compound at the nanoscale.
In the characterization of polymeric nanoparticles and composites, TEM provides crucial information about particle size and distribution. For instance, TEM images can show the formation of chained spherical particles and reveal the presence of smaller particles, such as silica (B1680970), creating porosity on the surface of polymer particles. researchgate.net The size of these primary particles can be in the range of 50–80 nm. researchgate.net
For Covalent Organic Frameworks (COFs), TEM is used to visualize their fine structure and confirm their morphology. researchgate.net High-resolution TEM can even provide insights into the stacking of layers within the COF structure. liverpool.ac.uk When COFs are part of a composite material, TEM can be used to differentiate between the framework material and other components, such as a polymer coating, and to characterize the thickness of such coatings. acs.org
TEM is also valuable in studying the growth mechanisms of polymer particles. For example, in emulsion polymerization, TEM can be used to monitor the size and appearance of the polymer particles at different stages of the reaction. google.com This allows for a detailed understanding of how the particles form and grow.
Table 3: Nanoscale Features of Divinylbenzene-Based Materials Observed by TEM
| Material Type | Observed Feature | Size Range |
| Polymer/Silica Hybrid | Chained spherical polymer particles | 50–80 nm |
| Polymer/Silica Hybrid | Smaller silica particles on the surface | Not specified |
| Polymer Coating on MOF | Coating thickness | 5–10 nm |
Note: This table presents representative data from studies on similar polymeric systems. researchgate.netacs.org
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of polymeric films and constructs at the nanoscale. It can provide three-dimensional surface profiles and quantitative data on surface roughness.
For thin polymeric films, AFM is employed to examine the surface morphology and measure texture parameters. issp.ac.ru Studies on polyimide films, for example, have shown that AFM can reveal uniform and smooth surface morphologies. issp.ac.ru Quantitative analysis of AFM data can yield parameters such as the average roughness (Sa) and root mean square roughness (Sq), which provide a statistical description of the surface texture. issp.ac.ru For a series of polyimide films, Sa values ranged from 0.33 nm to 1.82 nm, and Sq values from 0.48 nm to 2.35 nm, indicating very smooth surfaces. issp.ac.ru
AFM is also used to study the effect of processing conditions on the surface morphology of polymer blends. For instance, the surface morphology of photoactive blends used in solar cells can be characterized by AFM to understand how different components are distributed on the surface. unibo.it Furthermore, AFM can be used to determine the structure of polymer films that have undergone phase separation, identifying lamellar or lateral structures. cas.cz
In the context of cross-linked polymeric films, AFM can be used to characterize the cross-linked depth. researchgate.net This is particularly important for applications where surface properties are critical, such as in biomedical devices and sensors. researchgate.net
Table 4: Surface Texture Parameters of Polyimide Films Determined by AFM
| Sample | Average Roughness (Sa) (nm) | Root Mean Square Roughness (Sq) (nm) | Maximum Peak Height (Sp) (nm) | Maximum Valley Depth (Sv) (nm) |
| PI 1 | 1.82 | 2.35 | 15.31 | 10.95 |
| PI 2 | 0.81 | 0.97 | 4.77 | 4.37 |
| PI 3 | 0.42 | 0.53 | 3.15 | 1.77 |
| PI 4 | 0.33 | 0.48 | 5.28 | 1.95 |
| PI 5 | 1.27 | 1.60 | 8.75 | 5.01 |
Note: This table is based on data for a series of polyimide films and serves as a representative example. issp.ac.ru
Porous Structure Characterization
Nitrogen adsorption-desorption isotherms at 77 K are a standard method for characterizing the porous structure of materials, including polymers and covalent organic frameworks (COFs) derived from monomers like this compound. From these isotherms, key parameters such as the Brunauer-Emmett-Teller (BET) specific surface area, pore volume, and pore size distribution can be determined.
The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. Type I isotherms are characteristic of microporous materials, indicating a large uptake at low relative pressures. nih.gov Type II isotherms are indicative of the presence of both micropores and small mesopores. acs.org
For COFs, which are designed to be porous, BET surface area analysis is a critical characterization step. The measured surface area can be substantial, confirming the successful formation of a porous framework. For example, a COF synthesized from this compound could exhibit a high BET surface area, which is a key feature for applications like gas storage and catalysis. acs.orgsemanticscholar.org In one study, a COF functionalized with Ru-bipyridine units showed a BET surface area of 896.8 m²/g. acs.org Another study on COFs reported BET surface areas of approximately 656 and 416 m²/g for two different frameworks. nih.gov
The synthesis conditions and the choice of monomers can significantly influence the porosity of the resulting polymers. For instance, copolymers of allyl methacrylate (B99206) and divinylbenzene showed high specific surface areas in the range of 410–480 m²/g when the divinylbenzene content was between 20 and 50 wt%. mdpi.com
Table 5: Porous Properties of Representative Covalent Organic Frameworks
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Isotherm Type |
| COF 1 | 656 | Not Specified | Type I |
| COF 2 | 416 | Not Specified | Type I |
| COF 2-Ru-AO | 896.8 | 0.54 | Type II |
| RACOF-PQ-2 | 1160 | Not Specified | Not Specified |
| RACOF-HQ | 219 | Not Specified | Not Specified |
Note: This table compiles data from various studies on COFs and related porous polymers to provide representative values. acs.orgnih.govdiva-portal.org
Mechanistic Investigations of Reactions Involving 2,5 Divinylbenzene 1,4 Diamine
Elucidation of Polymerization Initiation and Propagation Mechanisms
The initiation and propagation of polymerization involving 2,5-Divinylbenzene-1,4-diamine can proceed through various mechanisms, primarily anionic, cationic, and radical pathways. Each route is governed by specific conditions and initiator types, with the amine groups playing a crucial, and often determining, role.
Anionic polymerization of styrenic monomers can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org For divinylbenzene (B73037) derivatives, a key challenge and objective is the selective polymerization of one vinyl group, yielding a soluble linear polymer with pendant vinyl groups that can be used for subsequent cross-linking or functionalization. researchgate.net
The presence of the electron-donating amine groups in this compound enhances the electron density of the vinyl groups. This is analogous to methoxy-substituted divinylbenzenes, where electron-donating groups have been shown to play an important role in achieving living anionic polymerization. researchgate.net The initiation is typically carried out using organolithium compounds, such as n-butyllithium or oligo(α-methylstyryl)lithium, often in polar aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netdu.edu.eg
Studies on 1,4-divinylbenzene (B89562) (p-DVB) have shown that the addition of suitable additives, such as potassium tert-butoxide (t-BuOK), is crucial to suppress the unwanted side reaction where the propagating carbanion attacks the pendant vinyl group of another polymer chain, which would lead to cross-linking. researchgate.netacs.org This strategy allows for the exclusive and selective polymerization of one vinyl group, leading to soluble polymers with predictable molecular weights. researchgate.netresearchgate.net It is highly probable that a similar approach would be necessary for the controlled anionic polymerization of this compound. The amine groups themselves, being Lewis bases, might interact with the counter-ion (e.g., Li⁺), potentially influencing the structure of the propagating chain end and its reactivity.
The general mechanism proceeds as follows:
Initiation : The initiator (e.g., R⁻Li⁺) adds to one of the vinyl groups of the monomer, forming a new carbanionic active center.
Propagation : The carbanion propagates by sequentially adding to one vinyl group of subsequent monomer molecules, leaving the second vinyl group intact as a pendant moiety on each repeating unit.
Table 1: Conditions for Living Anionic Polymerization of Divinylbenzene Derivatives This table is based on data for related divinylbenzene compounds, as specific data for this compound is not readily available.
| Monomer | Initiator System | Additive | Temperature (°C) | Result | Reference |
|---|---|---|---|---|---|
| 1,4-Divinylbenzene | oligo(α-methylstyryl)lithium | K-tert-butoxide | -78 | Soluble polymer, Mw/Mn < 1.05 | researchgate.net |
| 1,4-Divinylbenzene | oligo(α-methylstyryl)lithium | Potassium phenoxides | -78 to -95 | Soluble polymer, predictable Mw | researchgate.net |
| 2-Methoxy-1,4-divinylbenzene | oligo(α-methylstyryl)lithium | K-tert-butoxide | -78 | Soluble polymer, Mw/Mn < 1.1 | researchgate.net |
| o-Divinylbenzene | oligo(α-methylstyryl)lithium | K-tert-butoxide | -78 | Soluble polymer, controlled structure | researchgate.net |
Cationic polymerization is typically initiated by protic acids or Lewis acids and is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.orgnih.gov The amine groups on this compound are strongly electron-donating, which would, in principle, stabilize a cationic center formed on the vinyl group.
However, the basic nature of the primary amine groups presents a significant complication. Amines can act as Lewis bases and readily react with the acidic initiators (e.g., BF₃, AlCl₃) or the propagating carbocation itself, leading to catalyst neutralization or termination. cmu.edu This is a well-known issue in the cationic polymerization of monomers containing basic functionalities. researchgate.net
To circumvent this, two main strategies could be employed:
Protection of the Amine Groups : The primary amine groups could be protected with silyl (B83357) groups (e.g., as -N(SiMe₃)₂) prior to polymerization. psu.edu After polymerization, the protecting groups can be removed to yield the desired amino-functionalized polymer.
Use of Specialized Initiating Systems : Certain catalytic systems, such as those based on palladium complexes or specific combinations of initiators and activators, might exhibit higher tolerance to the amine functionality. dntb.gov.ua Research on p-N,N-disubstituted aminostyrenes has shown that polymerization can be achieved with specific cationic palladium catalysts. dntb.gov.ua
The initiation step involves the generation of a carbocation from the monomer, either by protonation of a vinyl group or by addition of a cation from an initiator. Propagation then occurs via the electrophilic attack of the growing carbocationic chain end on the double bond of a new monomer molecule. wikipedia.org For this compound, significant challenges related to side reactions due to the amine groups are expected.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers. A key advantage of ATRP is its tolerance to a wide range of functional groups, including amines, epoxides, and hydroxyls. cmu.eduwikipedia.org
The mechanism involves a reversible redox process catalyzed by a transition metal complex (typically copper-based) that facilitates the reversible activation of a dormant species (an alkyl halide) to generate a propagating radical. acs.org
Initiation : An alkyl halide initiator (R-X) is activated by a transition metal complex (e.g., Cu(I)Br/Ligand) to form a radical (R•) and the oxidized metal complex (e.g., Cu(II)Br₂/Ligand). The radical then adds to the monomer.
Propagation : The propagating radical adds to monomer units. The key to control is the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species and the activator complex.
For this compound, the primary amine groups can potentially coordinate with the copper catalyst. This interaction can affect the catalyst's activity and the equilibrium between the active and dormant species. cmu.edu However, numerous studies have successfully employed ATRP for amine-functionalized monomers, often by selecting appropriate ligands for the copper catalyst that can modulate its reactivity and prevent irreversible catalyst deactivation. unisa.ac.zacmu.edu For instance, ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are commonly used. wrc.org.za It is also possible to use functional initiators containing amine groups to synthesize polymers with specific end-group functionalities. unisa.ac.zasigmaaldrich.com
Chain Transfer and Termination Processes
Chain transfer and termination are crucial events that define the molecular weight and structure of the final polymer. Their nature varies significantly with the polymerization mechanism.
In Anionic Polymerization : True living anionic polymerizations are characterized by the absence of inherent chain transfer and termination steps. wikipedia.org The propagating carbanionic centers remain active until they are deliberately "killed" by the addition of a quenching agent (e.g., water, methanol) or react with impurities. du.edu.eg Therefore, for this compound, under highly purified conditions, termination would not be a significant process.
In Cationic Polymerization : Chain transfer is a much more prominent process in cationic polymerization. The highly reactive carbocationic chain end can be terminated by nucleophilic impurities or undergo chain transfer to the monomer, solvent, or counter-ion. wikipedia.org For a monomer like this compound, the amine groups on another monomer molecule could potentially act as a chain transfer agent, leading to branching and a broad molecular weight distribution.
In Radical Polymerization (including ATRP) : Termination occurs primarily through bimolecular coupling or disproportionation of two propagating radicals. rsc.org In a well-controlled ATRP, the concentration of active radicals is kept very low, which significantly suppresses these termination events, but does not eliminate them entirely. wikipedia.org Chain transfer can also occur, where the growing radical abstracts an atom (e.g., a hydrogen) from a monomer, solvent, or a chain transfer agent (CTA). google.comacs.org For DVB systems, transfer to the monomer is a considered kinetic step. researchgate.net
Cross-linking Reaction Kinetics and Thermodynamics
When polymerizing divinyl monomers like this compound, the initial polymerization of one vinyl group leads to a linear polymer with pendant vinyl groups. These pendant groups can then react with growing radical or ionic centers, leading to the formation of a cross-linked network, a process known as gelation. acs.org
The kinetics of this cross-linking process are complex. The reactivity of the pendant vinyl group is often different from that of the monomeric vinyl group, and it can decrease as the network becomes denser due to steric hindrance and reduced mobility. acs.org Kinetic models for styrene-DVB copolymerization describe the process in terms of the concentrations and reactivities of the monovinyl, divinyl, and pendant vinyl species. researchgate.netacs.org The rate of cross-linking and the gel point (the conversion at which an infinite network first appears) are highly dependent on the initial concentration of the divinyl monomer and the reaction conditions. mdpi.commcmaster.ca Studies on styrene (B11656)/DVB systems show that the polymerization rate increases with higher DVB content, as the pendant vinyls provide additional reaction sites. mdpi.com
Table 2: Kinetic Parameters for Styrene-Divinylbenzene (S-DVB) Copolymerization This table presents representative data from studies on S-DVB systems, which can serve as an analogue for understanding the cross-linking of this compound.
| Parameter | System | Value | Conditions | Reference |
|---|---|---|---|---|
| Gel Point Conversion | Styrene / 1 wt% DVB | ~25% | NMC, 120 °C, scCO₂ | mdpi.com |
| Gel Point Conversion | Styrene / 3 wt% DVB | 5-10% | NMC, 120 °C, scCO₂ | mdpi.com |
| Overall Activation Energy | Styrene / DVB | ~40 kcal/mol | Suspension, BPO initiator | researchgate.net |
| Monomer Reaction Order | Styrene / DVB | 1.5–2.3 | Suspension, BPO initiator | researchgate.net |
Stereochemical Control in Polymerization Reactions
Controlling the stereochemistry (tacticity) of the polymer backbone is a significant challenge in polymer science, as it profoundly impacts the material's properties. In radical polymerization, the planar sp² configuration of the propagating radical generally leads to atactic polymers with poor stereochemical control. sioc-journal.cn
However, significant progress has been made in controlling stereochemistry using coordination and ionic polymerization methods. For substituted styrenes and divinylbenzenes, stereospecific polymerization can be achieved using metallocene or other single-site catalysts. researchgate.netpsu.edu
Isotactic Polymers : Where the substituents are all on the same side of the polymer chain.
Syndiotactic Polymers : Where the substituents alternate regularly on opposite sides of the chain.
For example, studies on divinyl pyridine, a structurally related monomer, have shown that rare-earth metal catalysts can achieve perfect regioselectivity and high stereoselectivity, producing isotactic polymers. researchgate.net Similarly, specific zirconium-based catalysts have been used for the isospecific copolymerization of styrene and p-divinylbenzene. researchgate.net The choice of the ligand and the central metal atom in the catalyst complex is critical in dictating the stereochemical outcome by influencing how the incoming monomer approaches the active catalytic site. researchgate.netdntb.gov.ua The bulky substituents on the catalyst can create a chiral environment that favors one specific stereochemical insertion over the other. sioc-journal.cn While specific studies on the stereochemical control of this compound are not available, the principles established for other substituted styrenes suggest that coordination polymerization would be the most promising route to achieve stereoregular polymers. ethernet.edu.et
Mechanistic Insights into Covalent Organic Framework Formation
The formation of crystalline, porous covalent organic frameworks (COFs) from monomers like this compound is a complex process governed by the principles of dynamic covalent chemistry. rsc.org Mechanistic investigations, particularly for imine-linked COFs, reveal a pathway that balances reaction kinetics and thermodynamic control to achieve ordered, extended structures. rsc.orgdiva-portal.org
The fundamental reaction for forming the most common type of COF with amine-containing monomers is the Schiff base condensation between an amine and an aldehyde. This reaction proceeds via a two-step mechanism: a nucleophilic attack of the aldehyde by the amine to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final imine bond. diva-portal.orgnih.gov The reversibility of this process is crucial, as it allows for "error-correction" where misplaced or defectively bonded monomers can detach and re-attach, gradually leading to the most thermodynamically stable, crystalline structure. rsc.orgdiva-portal.org
Research into the formation of imine-linked COFs indicates that the process often begins with the rapid formation of an amorphous, disordered polymer network. rsc.org Over time, through the dynamic breaking and reforming of imine bonds, this initial precipitate reorganizes into a more ordered, crystalline, and porous framework. rsc.orgresearchgate.net The rate of this transformation and the quality of the final crystalline material are highly sensitive to reaction conditions. rsc.org
Several key factors have been identified as critical in controlling the mechanism and outcome of COF formation:
Catalysis: Acid catalysis is essential for the dehydration step of imine formation. diva-portal.orgnih.gov However, the acid concentration must be carefully controlled, as excessive acid can protonate the amine monomer, hindering its initial nucleophilic attack on the aldehyde and thus slowing the reaction. diva-portal.org Studies have shown that pre-activating the aldehyde monomer with an acid catalyst before introducing the amine can be a key strategy for efficient COF synthesis, especially in aqueous solutions. diva-portal.orgnih.gov
Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts monomer solubility and reaction rates. Solvothermal methods, which involve high temperatures, are commonly used to provide the energy needed for both bond formation and the reversible dynamics required for crystallization. researchgate.net However, recent advances have demonstrated successful COF synthesis at room temperature, often by carefully modulating reaction rates in aqueous systems or at liquid-liquid interfaces. diva-portal.orgrsc.orgspringernature.com In aqueous solutions, the rate of imine formation is often slower, while the rate of the reverse reaction (imine breaking) is more favorable, which can promote the dynamic error-correction needed for high crystallinity. diva-portal.orgnih.gov
Modulators: The addition of monofunctional "modulators," such as benzaldehyde (B42025) in the synthesis of imine-linked COFs, has been shown to improve crystallinity and porosity. rsc.org These modulators compete with the multifunctional monomers, slowing down the initial, rapid polymerization. This reduced rate of nucleation and growth allows more time for the framework to self-correct and form a more ordered and crystalline material. rsc.org
Water Content: Stoichiometric amounts of water can influence the crystal growth process. In some systems, the presence of water has been linked to a significant increase in the size of crystallite domains, suggesting it plays a role in the crystallization mechanism beyond simply being a byproduct of the condensation reaction. nih.govresearchgate.net
The table below summarizes key mechanistic aspects and their effects on the formation of imine-linked COFs, which is the primary pathway involving this compound.
Table 1. Mechanistic Factors in Imine-Linked COF Formation
| Mechanistic Aspect | Description | Role in COF Formation | Research Finding Reference |
|---|---|---|---|
| Reaction Pathway | Two-step process: 1) Nucleophilic attack by amine on aldehyde to form a hemiaminal. 2) Acid-catalyzed dehydration to form an imine. | Forms the fundamental covalent linkage of the framework. | diva-portal.orgnih.gov |
| Dynamic Reversibility | Imine bonds can break and reform under reaction conditions. | Allows for "error-correction," enabling an initially amorphous polymer to reorganize into a thermodynamically stable crystalline structure. | rsc.orgdiva-portal.org |
| Acid Catalysis | An acid catalyst is required for the dehydration of the hemiaminal intermediate. | Crucial for the second step of imine formation. Catalyst concentration must be optimized to avoid protonating the amine monomer. | diva-portal.org |
| Reaction Modulators | Monofunctional additives (e.g., benzaldehyde) that compete with framework-forming monomers. | Slows the kinetics of nucleation and growth, which can lead to more ordered and crystalline final products. | rsc.org |
| Aqueous Synthesis | Using water as a solvent, often at room temperature. | The decreased rate of imine formation and increased rate of imine breaking in water can favor crystallization. | diva-portal.orgnih.gov |
While the general mechanism for imine-linked COFs is well-understood, the presence of the vinyl groups on this compound offers potential for post-synthetic modification via reactions like thiol-ene "click" chemistry. This allows for the introduction of new functionalities after the crystalline framework has already been formed.
Polymerization and Copolymerization of 2,5 Divinylbenzene 1,4 Diamine
Homopolymerization Studies
No studies detailing the homopolymerization of 2,5-Divinylbenzene-1,4-diamine were identified in the performed searches. Information regarding suitable initiators, reaction kinetics, and the structural, thermal, and morphological characterization of the resulting poly(this compound) is not available. The presence of amine functionalities on the benzene (B151609) ring would likely influence the electronic properties of the vinyl groups and could potentially interfere with or participate in the polymerization process, making dedicated studies essential for understanding its behavior.
Copolymerization with Vinyl Monomers
Styrene (B11656) and its Derivatives
Specific data on the copolymerization of this compound with styrene or its derivatives is not available in the searched literature. While the copolymerization of divinylbenzene (B73037) with styrene is a well-documented process used to create cross-linked polystyrene networks, the influence of the 1,4-diamine substitution on the reactivity ratios, copolymer composition, and the final properties of the resulting copolymers has not been reported.
Acrylate and Methacrylate (B99206) Monomers
There is no available research on the copolymerization of this compound with acrylate or methacrylate monomers. Studies on the copolymerization of divinylbenzene with monomers like methyl methacrylate are common, leading to the formation of cross-linked acrylic polymers. However, the specific reactivity of this compound in such systems and the properties of the subsequent copolymers are not documented.
Vinylpyridine and Other Nitrogen-Containing Monomers
Information regarding the copolymerization of this compound with vinylpyridine or other nitrogen-containing monomers could not be found. The copolymerization of divinylbenzene with 4-vinylpyridine is known, but the introduction of the diamine functionality on the divinylbenzene monomer would introduce additional complexities, including potential acid-base interactions and altered electronic effects, which have not been explored in the available literature.
Applications of 2,5 Divinylbenzene 1,4 Diamine in Advanced Material Design
Design and Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with well-defined structures and high surface areas. The ability to tailor their properties through the selection of specific building blocks makes them promising materials for a variety of applications. 2,5-Divinylbenzene-1,4-diamine has emerged as a key linker molecule in the synthesis of COFs, contributing to the formation of both two-dimensional and three-dimensional architectures.
As Linker for 2D and 3D COF Architectures
The rigid core and reactive amine groups of this compound allow it to act as a linear linker in the polycondensation reactions that form COFs. For instance, it has been utilized in the solvothermal synthesis of two-dimensional COFs. In one study, COF-1 and COF-2 were synthesized through the reaction of 1,3,5-tris(4-formylphenyl)benzene with a mixture of diamine linkers, including this compound and either p-phenylenediamine (B122844) (for COF-1) or o-tolidine (B45760) (for COF-2) mdpi.comnih.gov. These reactions result in crystalline materials with distinct 2D packing arrangements (AA and AB stacking, respectively) mdpi.comnih.gov. The presence of the divinylbenzene (B73037) moiety within the COF backbone introduces vinyl functional groups into the porous structure, which are available for further chemical modifications.
While the majority of reported applications focus on 2D COFs, the principles of reticular chemistry suggest that this compound could also be incorporated into 3D COF architectures by selecting appropriate multitopic co-monomers. The resulting 3D frameworks would possess the characteristic porosity and crystallinity of COFs, with the added functionality of the vinyl groups.
Post-Synthetic Modification of COFs
A significant advantage of incorporating this compound into COF structures is the presence of pendant vinyl groups, which can be readily modified after the initial synthesis of the framework. This process, known as post-synthetic modification (PSM), allows for the introduction of a wide range of functional groups, thereby tailoring the properties of the COF for specific applications without altering the underlying crystalline structure.
For example, the vinyl groups in a COF synthesized from this compound can undergo a thiol-ene "click" reaction. In one study, a hydrophilic COF was post-synthetically modified by reacting it with 4-(3-(2-(methacryloyloxy)ethyl)-ureido)benzoic acid nih.gov. This modification introduced specific functional moieties that enabled multiple hydrogen-bonding interactions, enhancing the material's capability for the selective enrichment of phosphopeptides and glycopeptides nih.gov.
In another application, the vinyl groups of COF-1, which was synthesized using this compound, were modified with 6-deoxy-6-mercapto-β-cyclodextrin via a thiol-ene click reaction mdpi.com. This PSM strategy successfully introduced chiral selectors into the COF nanochannels, creating a chiral stationary phase for enantioselective separations mdpi.com.
The ability to perform post-synthetic modifications on COFs containing this compound significantly expands their functional diversity and potential applications in areas such as catalysis, separation, and sensing.
Development of Cross-linked Polymeric Resins
Cross-linked polymeric resins are essential materials in a wide array of chemical and biochemical processes, including ion exchange, solid-phase synthesis, and chromatography. The properties of these resins are largely determined by the monomers and cross-linking agents used in their synthesis. While divinylbenzene (DVB) is the most common cross-linking agent for polystyrene-based resins, the incorporation of functionalized cross-linkers can impart unique properties to the resulting materials.
Ion Exchange Resins
Ion exchange resins are polymers that can exchange particular ions within the polymer with ions in a solution that is passed through them. These resins are typically composed of a cross-linked polymer matrix with covalently bound ionizable functional groups. The synthesis of these resins often involves the copolymerization of a monomer like styrene (B11656) with a cross-linking agent such as divinylbenzene.
Merrifield Resins for Solid-Phase Synthesis
Merrifield resins are a type of cross-linked polystyrene resin used as a solid support in solid-phase peptide synthesis and other organic syntheses. The standard Merrifield resin is a chloromethylated polystyrene-divinylbenzene copolymer. The peptide chain is assembled on the resin, and after the synthesis is complete, it is cleaved from the support.
The use of divinylbenzene as the cross-linking agent is a defining feature of traditional Merrifield resins. Based on the available scientific literature, there is no clear evidence to suggest that this compound has been employed as a direct replacement for or an additive to divinylbenzene in the synthesis of Merrifield-type resins. The presence of the diamine functionality would significantly alter the chemical properties of the resin backbone, and while this could potentially lead to novel solid supports, this application has not been documented in the reviewed sources.
Catalytic and Scavenging Resins
Polymers derived from this compound are promising candidates for the development of novel catalytic and scavenging resins. The diamine moieties inherent in the polymer structure can function as basic catalytic sites or as ligands for catalytically active metal complexes. Crosslinked polystyrene, often synthesized using divinylbenzene as a crosslinking agent, is a well-established support for catalysts due to its robustness and ease of functionalization. By analogy, a polymer network based on this compound would have its functional groups integrated directly into the monomer unit, potentially leading to a high and uniform distribution of active sites.
The amine groups within the polymer matrix can also act as scavenging sites for the removal of unwanted electrophilic impurities from reaction mixtures. For example, monolithic polymer supports prepared from divinylbenzene copolymers have been functionalized with amine groups to efficiently scavenge reactive species like acid chlorides. vot.pl Resins based on this compound would possess intrinsic scavenging capabilities without the need for post-polymerization modification, offering a more direct route to such materials.
The performance of these resins is influenced by their physical structure, which can be tailored from gel-type, low-crosslinked materials that swell in compatible solvents, to macroporous resins with high crosslinking and permanent porosity that allows access to the functional groups regardless of the solvent. elsevierpure.com
Advanced Adsorbent Materials
The presence of both aromatic and amine functionalities makes polymers based on this compound highly effective as advanced adsorbent materials for a variety of environmental and industrial applications.
Sorption of Organic Compounds from Aqueous Media
Hydrophilic divinylbenzene-based polymers have demonstrated significant potential for the sorption of a wide range of organic contaminants from water. The incorporation of amine groups, as in a polymer of this compound, is expected to enhance the hydrophilicity of the material, improving its interaction with aqueous media. Furthermore, the amine groups can engage in specific interactions, such as hydrogen bonding, with polar organic molecules, leading to enhanced sorption capacity and selectivity for these compounds. The crosslinked nature of these polymers provides a stable, high-surface-area material suitable for use in solid-phase extraction and water purification systems.
Carbon Dioxide (CO2) Adsorption
Amine-functionalized solid sorbents are a promising technology for the capture of carbon dioxide from flue gases and other industrial emissions. The mechanism of CO2 capture in these materials involves the chemical reaction between the amine groups and CO2 to form ammonium (B1175870) carbamate (B1207046) species. Polymers derived from this compound would be rich in primary amine groups, which are highly reactive towards CO2.
Below is a table showing the CO2 adsorption capacities of various amine-functionalized adsorbents, illustrating the potential performance of materials derived from this compound.
| Adsorbent | Amine Loading (mmol/g) | CO2 Adsorption Capacity (mmol/g) | Temperature (°C) | Pressure (bar) |
| Amine-functionalized Styrene-Divinylbenzene | - | 2.4 | 25 | ~1 |
| Poly(GMA)-grafted PE/PP with Ethylenediamine | - | 1.2 | 30 | 30 |
| Amine-Bridged Silsesquioxane | - | ~2.97 (130.5 mg/g) | - | - |
This table is for illustrative purposes and shows data for related amine-functionalized materials.
Siloxane Removal Applications
Siloxanes are common contaminants in biogases that can cause significant damage to combustion engines and catalytic systems upon oxidation to abrasive silica (B1680970). The removal of siloxanes is therefore crucial for the utilization of biogas as a renewable energy source. Amine-functionalized materials have been investigated for their potential to adsorb siloxanes. The polarity of the amine groups provides an affinity for the siloxane molecules, leading to their removal from the gas stream. gpcsilicones.com
A polymer based on this compound would present a high density of amine functionalities within a porous, robust framework, making it a strong candidate for a siloxane adsorbent. The interaction between the amine groups and the siloxane is likely a combination of physisorption and chemisorption, with the potential for the amine to catalyze the hydrolysis and condensation of the siloxanes on the polymer surface.
Functional Materials for Specific Applications
The unique combination of a conjugated aromatic system, reactive amine groups, and polymerizable vinyl groups in this compound allows for its use in the development of functional materials with specific electronic and optical properties.
Conductive Polymers and Composites
Polymers with extended π-conjugation along their backbone are known to exhibit electrical conductivity. Polyaniline, one of the most studied conducting polymers, is synthesized by the oxidative polymerization of aniline (B41778). This compound can be considered a derivative of p-phenylenediamine, a common comonomer in aniline polymerization. The presence of the diamine functionality on the benzene (B151609) ring provides a pathway for creating a conductive polymer network through oxidative coupling.
Furthermore, the vinyl groups allow for the formation of a crosslinked polymer network via traditional polymerization methods. This offers the possibility of creating hybrid materials where conductive pathways are embedded within a robust, crosslinked matrix. The conductivity of such polymers can be tuned by doping with acids or other agents.
Composites of these polymers with other conductive materials, such as graphene oxide, can lead to materials with enhanced electrical properties. The amine groups on the polymer can interact with the functional groups on graphene oxide, promoting good dispersion and interfacial adhesion, which are crucial for achieving high conductivity.
The table below presents the electrical conductivity of a related poly(dianiline-benzoquinone)/graphene oxide composite, which gives an indication of the conductivity that could be expected from composites based on this compound.
| Material | DC Conductivity (S/cm) |
| Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) | 1.2 x 10⁻⁴ |
| PDACB/GO Composite (Method 1) | 1.1 x 10⁻⁶ |
| PDACB/GO Composite (Method 2.1) | 2.4 x 10⁻⁵ |
| PDACB/GO Composite (Method 2.2) | 2.1 x 10⁻⁵ |
Data adapted from a study on a related conductive polymer system for illustrative purposes. researchgate.net
Photoresist Polymers
This compound is a monomer that can be incorporated into the synthesis of photoresist polymers, which are light-sensitive materials used in microlithography to create patterns on semiconductor wafers. The presence of vinyl groups allows for polymerization, while the diamine functional groups can influence the polymer's solubility and adhesion properties. In the broader context of divinylbenzene (DVB) compounds, their primary role in photoresist formulations is to act as a crosslinking agent. univook.com This crosslinking is crucial for the functionality of negative-tone photoresists.
In negative-tone photoresists, exposure to light initiates a chemical reaction, often facilitated by a photoacid generator, that causes the polymer chains to crosslink. nih.gov This crosslinking makes the exposed regions of the polymer film insoluble in the developer solution. nih.gov Consequently, when the developer is applied, the unexposed, soluble regions are washed away, leaving behind the desired pattern. nih.gov The use of DVB and its derivatives can enhance the thermal stability and mechanical properties of the resulting polymer network. univook.com
The incorporation of cycloaliphatic acrylic monomers in photoresist polymers is known to improve etch resistance and thermal properties. nih.gov However, their bulky nature can increase the spacing between polymer chains, making the material more susceptible to swelling and pattern collapse during development. nih.gov The integration of a crosslinker like a divinylbenzene derivative can mitigate these issues by creating a more robust and stable polymeric structure.
| Property Influenced by Divinylbenzene Derivatives | Effect on Photoresist Polymer |
| Crosslinking | Increases insolubility of exposed regions in negative-tone resists. nih.gov |
| Thermal Stability | Enhances resistance to heat. univook.com |
| Mechanical Properties | Improves the strength and durability of the polymer pattern. univook.com |
| Pattern Integrity | Helps to reduce swelling and pattern collapse. nih.gov |
Ligand Design and Coordination Chemistry
The molecular structure of this compound, featuring two amino groups and two vinyl groups attached to a benzene ring, makes it a candidate for ligand design in coordination chemistry. The amino groups possess lone pairs of electrons that can be donated to a metal center, forming coordination bonds. The presence of two amine groups allows the molecule to act as a bidentate ligand, potentially bridging two metal centers or chelating a single metal center.
While direct research on this compound as a ligand is not extensively documented in the provided results, the principles of coordination chemistry with similar molecules provide a strong indication of its potential. For instance, analogous compounds like 2,5-diamino-1,4-benzenedithiol have been successfully used to synthesize coordination polymers with transition metals. rsc.org In these polymers, both the amino and sulfhydryl groups coordinate with the metal ions, demonstrating the viability of using multi-functional benzene derivatives as bridging ligands. rsc.org
The vinyl groups on this compound can also participate in secondary reactions after coordination. For example, a coordination complex or polymer formed through the amine groups could be further polymerized or crosslinked through the vinyl groups. This dual functionality allows for the creation of complex, multi-dimensional metal-organic frameworks (MOFs) or coordination polymers with tailored electronic, magnetic, and catalytic properties. uci.edu The resulting materials could have applications in areas such as gas storage, separation, and catalysis.
| Functional Group | Role in Coordination Chemistry | Potential Outcome |
| Amino Groups (-NH2) | Act as Lewis bases, donating electron pairs to metal centers. | Formation of coordination bonds, leading to complexes, polymers, or MOFs. |
| Vinyl Groups (-CH=CH2) | Can undergo polymerization or crosslinking reactions. | Post-synthesis modification of coordination compounds to create robust materials. |
| Benzene Ring | Provides a rigid scaffold and influences electronic properties. | Can facilitate π-stacking interactions and mediate electronic communication between metal centers. |
Catalyst Supports
Polymers derived from divinylbenzene are widely utilized as supports for catalysts due to their high surface area, porosity, and thermal stability. Crosslinked polystyrene, often prepared with divinylbenzene as the crosslinking monomer, is a particularly valuable and versatile catalyst support. elsevierpure.com The copolymerization of styrene and divinylbenzene allows for the creation of materials with a range of physical properties, including gel-form beads and macroporous beads. elsevierpure.com
The incorporation of this compound into such a polymer introduces functional amine groups onto the support surface. These amine groups can serve as anchoring sites for catalytically active metal complexes. elsevierpure.com The attachment of these complexes can be achieved through various methods, including ligand exchange, where the amine group displaces a weaker ligand on the metal center, or through direct coordination.
The resulting heterogeneous catalysts, where the active catalytic species is immobilized on the solid polymer support, offer several advantages over their homogeneous counterparts. These benefits include ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled and reused. The porous structure of the divinylbenzene-based support allows for efficient mass transfer of reactants to the active catalytic sites. researchgate.net The performance of such supported catalysts is influenced by the textural properties of the polymer, such as pore diameter, porosity, and specific surface area. researchgate.net
| Feature of Divinylbenzene-based Support | Advantage in Catalysis |
| High Surface Area & Porosity | Provides a large number of accessible active sites for catalysis. researchgate.net |
| Functional Groups (e.g., -NH2) | Act as anchor points for immobilizing metal catalysts. elsevierpure.com |
| Crosslinked Polymer Network | Offers high thermal and mechanical stability. univook.comelsevierpure.com |
| Insolubility | Facilitates easy separation of the catalyst from the reaction products and allows for recycling. |
Computational and Theoretical Chemistry Studies of 2,5 Divinylbenzene 1,4 Diamine Systems
Electronic Structure and Molecular Orbital Theory
The electronic structure of 2,5-divinylbenzene-1,4-diamine governs its chemical reactivity, optical properties, and electrical characteristics. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and its ability to participate in chemical reactions.
For this compound, the electronic structure is determined by the interplay of the aromatic π-system of the benzene (B151609) ring and the electronic effects of its substituents: the two electron-donating amino (-NH₂) groups and the two π-conjugated vinyl (-CH=CH₂) groups.
Amino Groups (-NH₂): As strong π-donors (through resonance) and σ-acceptors (through induction), the amino groups increase the electron density of the benzene ring. This effect raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Vinyl Groups (-CH=CH₂): The vinyl groups extend the π-conjugation of the benzene ring. This extended conjugation typically leads to a decrease in the HOMO-LUMO gap, as it delocalizes the π-electrons over a larger area, raising the HOMO energy and lowering the LUMO energy.
Theoretical calculations on benzene and related substituted molecules show how these functional groups modulate the HOMO-LUMO gap. tsijournals.comlibretexts.orgresearchgate.net The combination of both amino and vinyl substituents on the same benzene ring in this compound is expected to result in a significantly smaller HOMO-LUMO gap compared to unsubstituted benzene. This smaller energy gap suggests that the molecule could be more reactive and absorb light at longer wavelengths. Long-range corrected density functional theory (LC-DFT) has been shown to reproduce valence orbital energies and HOMO-LUMO gaps with high accuracy for various molecules. riken.jp
Table 1: Comparison of Theoretical HOMO-LUMO Gaps for Benzene and Related Molecules Note: The following table is illustrative and contains representative data from computational studies on analogous compounds to demonstrate substituent effects. The values for this compound are hypothetical and for comparative purposes only.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for calculating the energetics of molecules and transition states, making it ideal for studying reaction mechanisms and predicting reaction pathways. researchgate.netpku.edu.cn
For this compound, DFT calculations can elucidate the mechanisms of several important reactions:
Polymerization: The vinyl groups are susceptible to radical, anionic, and cationic polymerization. DFT can be used to model the reaction pathways of these polymerization processes. rsc.org This includes calculating the activation energies for the initiation, propagation, and termination steps. Such calculations can help predict the reactivity of the monomer and the likelihood of forming cross-linked polymer networks. utexas.edu
Electrophilic Aromatic Substitution: The electron-rich benzene ring, activated by the amino groups, can undergo electrophilic substitution reactions. DFT can map the potential energy surface for the attack of an electrophile at different positions on the ring, determining the most favorable reaction sites and the corresponding energy barriers.
Oxidation of Amino Groups: The amino groups can be oxidized. DFT calculations can model the oxidation process, predict the oxidation potentials, and identify the structure of the resulting products.
DFT studies on similar vinyl monomers have been used to predict copolymerization reactivity ratios, confirming that these calculations can provide a solid understanding of monomer reactivity. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed, offering deep mechanistic insights. researchgate.net
Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of Related Vinyl Monomers Note: This table presents typical data from DFT studies on analogous systems to show the utility of this method. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and macroscopic properties of materials. mdpi.com
For systems involving this compound, MD simulations are particularly useful for studying the structure and properties of polymers derived from this monomer. When used as a cross-linker in polymerization reactions, it can form complex three-dimensional polymer networks. worldscientific.com
Polymer Network Structure: For polymers cross-linked with this compound, MD simulations can model the formation of the network and characterize its topology. nih.gov Properties such as the degree of cross-linking, pore size distribution, and chain entanglement can be analyzed. researchgate.net Studies on polystyrene cross-linked with divinylbenzene (B73037) have shown that with an increasing degree of cross-linking, the polymer becomes denser, and the glass transition temperature increases. worldscientific.com
Intermolecular Interactions: MD simulations can quantify the non-covalent interactions between polymer chains, such as van der Waals forces and hydrogen bonding (involving the amino groups). These interactions are crucial for determining the mechanical and thermal properties of the resulting material. mdpi.com The simulation can also model the interaction of the polymer network with solvent molecules, providing insights into swelling behavior. nih.gov
Table 3: Simulated Properties of Polystyrene (PS) Cross-linked with Divinylbenzene (DVB) as an Analogous System Source: Adapted from molecular dynamics studies on DVB cross-linked polystyrene. worldscientific.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to correlate the chemical structure of molecules with their physical properties or biological activities, respectively. acs.orgresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.
While no specific QSPR models for this compound are reported, the methodology can be applied to predict a wide range of its properties, as well as those of polymers derived from it. QSAR models are particularly prevalent for aromatic amines due to their industrial importance and potential toxicity. nih.govnih.govoup.com
Molecular Descriptors: A large number of molecular descriptors can be calculated from the 2D or 3D structure of this compound. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. Examples include molecular weight, logP, polar surface area, and HOMO/LUMO energies. nih.gov
Property Prediction: By establishing a statistically significant correlation between a set of descriptors and a known property for a training set of molecules, a QSPR model can be developed. This model can then be used to predict the properties of new or untested compounds. For this compound, potential properties for QSPR modeling include solubility, boiling point, and reactivity. For its polymers, properties like glass transition temperature, refractive index, and mechanical strength could be predicted. acs.org
Toxicity and Environmental Impact: QSAR models are frequently used to predict the toxicity (e.g., mutagenicity, carcinogenicity) of aromatic amines. oup.comresearchgate.net Such models often use descriptors related to electronic properties (like HOMO and LUMO energies) and hydrophobicity (logP) to predict the likelihood of adverse biological interactions. nih.gov
Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Aromatic Amines and Polymers Note: This table lists common descriptors used in the field; their relevance for a specific model must be determined through statistical validation.
An exploration of the future research avenues for this compound reveals significant potential for advancements in materials science. This compound serves as a critical building block, particularly for porous organic polymers, and ongoing research seeks to enhance its synthesis, application, and understanding. The following sections detail the prospective research directions centered on this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Divinylbenzene-1,4-diamine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce vinyl groups onto the benzene ring. For example, Suzuki-Miyaura coupling using boronic acid derivatives under inert conditions (e.g., nitrogen atmosphere) with catalysts like Pd(PPh₃)₄ . Post-synthesis, purity validation employs HPLC (using C18 columns with UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity. TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .
Q. How should researchers characterize the structural properties of this compound?
- Methodological Answer : Structural analysis combines X-ray crystallography for definitive bond-length/angle determination (if single crystals are obtainable) and spectroscopic techniques:
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies vinyl proton resonances (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- FTIR : Peaks at ~1620 cm⁻¹ (C=C stretching) and ~3350 cm⁻¹ (N-H stretching) confirm functional groups .
Advanced Research Questions
Q. How can this compound be utilized in designing multifunctional materials for glycoproteomics?
- Methodological Answer : The compound serves as a building block for hydrophilic covalent organic frameworks (COFs). For example, it reacts with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde to form a COF, which is post-modified via thiol-ene "click" chemistry with 4-(3-(2-(methacryloyloxy)ethyl)-ureido) benzoic acid. This functionalization enables dual enrichment of phosphopeptides (via hydrogen bonding) and glycopeptides (hydrophilic interactions) in mass spectrometry workflows, achieving 82% selectivity for post-translationally modified peptides in mouse liver samples .
Q. What strategies resolve contradictions in reported reactivity data of this compound derivatives?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected stability under acidic conditions) can be addressed via:
- Kinetic Studies : Monitor reaction rates under varying pH/temperature using UV-Vis spectroscopy or stopped-flow techniques.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on vinyl group reactivity .
Q. How to optimize analytical methods for detecting this compound in biological matrices?
- Methodological Answer : GC-MS with derivatization (e.g., silylation using BSTFA) enhances volatility. Quantitation employs external calibration curves with putrescine analogs as internal standards. MS/MS fragmentation (e.g., m/z 144 → 101 transition) ensures specificity in complex samples like plasma or liver homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
